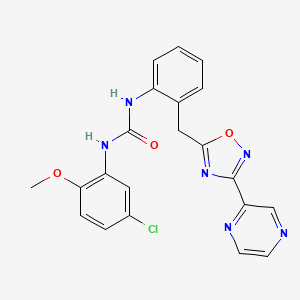
1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C21H17ClN6O3 and its molecular weight is 436.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H16ClN5O2
- Molecular Weight : 357.79 g/mol
- IUPAC Name : this compound
This compound features a urea linkage and incorporates both a chloro and methoxy group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit promising anticancer properties. For instance, derivatives containing the oxadiazole moiety have shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 12.0 |
These results suggest that the incorporation of the oxadiazole ring enhances the cytotoxicity of the compounds against cancer cells.
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS leads to oxidative stress in cancer cells, further promoting cell death.
Antimicrobial Activity
In addition to its anticancer properties, this compound may also possess antimicrobial activity. Preliminary tests indicate effectiveness against certain bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 18 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various oxadiazole derivatives, including our target compound, researchers found significant inhibition of cell growth in multiple cancer cell lines. The study utilized MTT assays to quantify cell viability after treatment with varying concentrations over 24 and 48 hours.
Study 2: Antimicrobial Testing
Another study focused on assessing the antimicrobial efficacy of related compounds against resistant strains of bacteria. The results indicated that certain modifications in the chemical structure led to enhanced antibacterial activity, suggesting that further optimization could yield more potent derivatives.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O3/c1-30-18-7-6-14(22)11-16(18)26-21(29)25-15-5-3-2-4-13(15)10-19-27-20(28-31-19)17-12-23-8-9-24-17/h2-9,11-12H,10H2,1H3,(H2,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKOVTWKGLQSQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














